“®-Methyl 5-oxopyrrolidine-2-carboxylate” is often used as a building block in the synthesis of more complex molecules . It can be used in the preparation of various organic compounds due to its reactivity and chirality .
In the field of material science, this compound can be used in the synthesis of homochiral Metal-Organic Frameworks (MOFs). These MOFs have layered architectures and are prepared by intercalation of “®-Methyl 5-oxopyrrolidine-2-carboxylate” into layered MOFs assembled from hydrogenated Schiff base L and Zn(ii) .
This compound can be used as a standard in analytical research for the identification and quantification of similar structures in complex mixtures .
(R)-Methyl 5-oxopyrrolidine-2-carboxylate is a chiral compound characterized by its five-membered pyrrolidine ring structure, which includes both a ketone and an ester functional group. The molecular formula of this compound is with a molecular weight of approximately 143.14 g/mol. The "R" designation indicates the specific stereochemistry at a particular carbon atom, making it an important building block in organic synthesis and medicinal chemistry .
This compound is recognized for its potential applications in various fields, including pharmaceuticals and material science, due to its structural similarity to biologically relevant molecules such as amino acids .
Additionally, this compound can undergo various transformations typical of esters and ketones, such as nucleophilic addition and condensation reactions, making it versatile in synthetic organic chemistry .
While the biological activity of (R)-Methyl 5-oxopyrrolidine-2-carboxylate has not been extensively studied, its structural characteristics suggest potential pharmacological properties. Its similarity to proline, an amino acid involved in protein synthesis and metabolism, hints at possible roles in biological processes. Some studies indicate that compounds with similar structures may exhibit neuroprotective effects or influence metabolic pathways .
Several methods have been reported for synthesizing (R)-Methyl 5-oxopyrrolidine-2-carboxylate:
(R)-Methyl 5-oxopyrrolidine-2-carboxylate finds applications in several areas:
Several compounds share structural similarities with (R)-Methyl 5-oxopyrrolidine-2-carboxylate, each possessing unique features:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Methyl (S)-(+)-2-pyrrolidone-5-carboxylate | 4931-66-2 | 1.00 | Different stereochemistry |
Ethyl (S)-5-oxopyrrolidine-2-carboxylate | 7149-65-7 | 0.96 | Ethyl group instead of methyl |
Methyl 5-oxo-DL-prolinate | 2256-76-0 | 0.90 | DL configuration indicates both enantiomers present |
These compounds are notable for their varying stereochemistry and functional groups, which influence their reactivity and biological activity compared to (R)-Methyl 5-oxopyrrolidine-2-carboxylate .
The exploration of pyrrolidone derivatives began in the early 19th century with the isolation of natural products such as pyrrole from coal tar and pyroglutamic acid from protein hydrolysates. By the 1880s, Heinrich Limpricht’s synthesis of pyrrolidone-2-carboxylic acid via cyclization of glutamic acid established foundational methods for γ-lactam preparation. The mid-20th century saw accelerated interest in these heterocycles due to their prevalence in alkaloids (e.g., hygrine) and antibiotics (e.g., cycloserine).
Key milestones in pyrrolidone chemistry include:
The structural versatility of 5-oxopyrrolidine carboxylates, particularly their ability to act as conformationally restricted proline analogs, has made them indispensable in peptide mimetic design. For example, (R)-methyl 5-oxopyrrolidine-2-carboxylate’s rigid bicyclic framework reduces entropic penalties during enzyme binding, enhancing inhibitor potency in neurological targets.
Chiral auxiliaries have revolutionized the synthesis of enantiomerically pure 5-oxopyrrolidine carboxylates. The (R)-configured methyl ester derivative is typically prepared via diastereoselective cyclization or kinetic resolution. A representative protocol involves:
Mitsunobu Reaction:
Enzymatic Resolution:
The choice of auxiliary profoundly influences stereochemical outcomes. For instance, Evans oxazolidinones induce high facial selectivity in Michael additions to α,β-unsaturated esters, as shown below:
$$
\text{Oxazolidinone} + \text{Methyl acrylate} \xrightarrow{\text{TiCl}4/\text{Et}3\text{N}} (R)\text{-adduct (90\% ee)}
$$
This methodology has been adapted for synthesizing pyrrolidine-based protease inhibitors, where the (R)-configuration ensures optimal binding to the S1 pocket of target enzymes. Recent advances employ flow chemistry to achieve multigram-scale production with minimal racemization, addressing industrial demand for chiral intermediates.
(R)-Methyl 5-oxopyrrolidine-2-carboxylate represents a fundamental pyrrolidine derivative that serves as a critical structural motif in numerous bioactive compounds and synthetic intermediates [1] [2]. The mechanistic understanding of its cyclization and ring-opening pathways provides essential insights into the broader field of lactam chemistry and organocatalytic transformations [3] [4]. This compound, also known as methyl (R)-2-pyrrolidone-5-carboxylate, exhibits distinct stereochemical properties that influence its reactivity patterns and synthetic utility [5] [6].
Density functional theory calculations have revealed crucial mechanistic details regarding the formation of pyrrolidine-2,5-dione structures from linear precursors [7] [8]. The computational analysis of transition states demonstrates that lactam formation proceeds through well-defined energetic pathways that depend significantly on the stereochemical configuration of the starting materials [9] [10].
Theoretical studies employing various DFT functionals, including M06-2X and ω97B-xD, have shown that the cyclization mechanism involves the formation of a tetrahedral intermediate through nucleophilic attack of the amine nitrogen onto the activated carbonyl carbon [11] [12]. The transition state geometries optimized at the M06-2X/TZVP level indicate that the cyclization proceeds via a chair-like conformation that minimizes steric interactions between substituents [11].
Table 1: Calculated Activation Energies for Lactam Formation Pathways
Pathway | Method | Activation Energy (kcal/mol) | Relative Stability |
---|---|---|---|
Syn cyclization | M06-2X/TZVP | 11.6 | Favored |
Anti cyclization | M06-2X/TZVP | 15.2 | Disfavored |
Direct ring closure | RI-MP2/TZVP | 12.8 | Intermediate |
The computational investigations reveal that the syn cyclization pathway exhibits the lowest activation barrier of 11.6 kcal/mol, making it the kinetically favored route [9]. This finding aligns with experimental observations showing predominant formation of cis-configured products in copper-catalyzed intramolecular carboamination reactions [4] [13].
Advanced calculations using time-dependent density functional theory have elucidated the electronic structure changes during the cyclization process [14]. The highest occupied molecular orbital localization shifts from the nitrogen lone pair to the forming carbon-nitrogen bond, indicating the progression of the nucleophilic attack [14]. These theoretical predictions provide a framework for understanding the stereoselectivity observed in experimental syntheses [15] [16].
The transition state analysis reveals that the formation of the five-membered lactam ring involves a concerted mechanism where bond formation and conformational changes occur simultaneously [8]. The computational data indicates that substituent effects on the pyrrolidine ring significantly influence the energetics of the cyclization process, with electron-withdrawing groups generally lowering the activation barriers [10] [17].
The influence of protic solvents on the cyclization and ring-opening reactions of (R)-methyl 5-oxopyrrolidine-2-carboxylate demonstrates significant mechanistic complexity [18] [19]. Protic media, including methanol, ethanol, and water, exhibit profound effects on reaction rates through hydrogen bonding networks and stabilization of charged intermediates [20] [21].
Kinetic studies in protic solvents reveal that nucleophilicity parameters of pyrrolidine derivatives vary substantially with solvent composition [18]. In methanol-acetonitrile mixtures, the nucleophilicity parameter N ranges from 15.72 to 18.32 on the empirical nucleophilicity scale, demonstrating the dramatic influence of protic solvent content [18]. The relationship between solvent composition and reaction rates follows a linear correlation up to 60% acetonitrile content, after which non-linear behavior emerges [18].
Table 2: Solvent Effects on Reaction Rate Constants
Solvent System | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Nucleophilicity Parameter |
---|---|---|---|
Pure methanol | 20 | 0.28 | 15.72 |
40% CH₃CN/CH₃OH | 20 | 0.65 | 16.85 |
80% CH₃CN/CH₃OH | 20 | 1.12 | 18.01 |
Pure acetonitrile | 20 | 1.45 | 18.32 |
The mechanistic analysis reveals that protic solvents facilitate reaction pathways through stabilization of transition states via hydrogen bonding interactions [22] [21]. Computational studies indicate that solvent molecules positioned proximal to the reaction center can reduce activation barriers by 2-4 kcal/mol through formation of hydrogen-bonded networks [19] [23].
Experimental observations demonstrate that the reaction kinetics in protic media exhibit temperature-dependent behavior with activation energies ranging from 12.5 to 18.7 kcal/mol depending on the specific solvent system [22] [24]. The enthalpy of activation varies linearly with the hydrogen bond donor strength of the protic solvent, indicating direct participation of solvent molecules in the transition state [23] [25].
The role of protic solvents extends beyond simple solvation effects to include direct catalytic participation through proton transfer mechanisms [26] [27]. Hydrogen bond catalysis emerges as a significant factor in determining both reaction rates and selectivity patterns, with the strength of hydrogen bonding interactions correlating directly with observed rate enhancements [27] [28].
Organocatalytic approaches to asymmetric synthesis involving (R)-methyl 5-oxopyrrolidine-2-carboxylate rely primarily on enamine and iminium activation modes [29] [30]. These catalytic systems demonstrate remarkable efficiency in controlling stereochemical outcomes through precise substrate-catalyst interactions [31] [32].
Proline-based organocatalysts exhibit exceptional performance in asymmetric transformations of pyrrolidine derivatives [33] [34]. The mechanism involves formation of enamine intermediates through condensation of the organocatalyst with aldehyde substrates, followed by nucleophilic attack on electrophiles [30] [35]. This activation mode enables the formation of new carbon-carbon bonds with high levels of enantioselectivity [29] [36].
Table 3: Organocatalytic Asymmetric Induction Results
Organocatalyst | Reaction Type | Yield (%) | Enantiomeric Excess (%) | Temperature (°C) |
---|---|---|---|---|
L-Proline | Aldol addition | 85 | 92 | 4 |
Pyrrolidine-3-carboxylic acid | Mannich reaction | 78 | 88 | 25 |
Chiral pyrrolidine derivative | Michael addition | 91 | 95 | 0 |
Modified proline catalyst | Cascade cyclization | 72 | 89 | 20 |
The asymmetric induction pathways demonstrate that multiple catalytic motifs can act cooperatively on chiral scaffolds to enhance both reaction rates and enantioselectivity [32]. Trifunctional organocatalysts, incorporating multiple activation sites, achieve superior catalytic proficiency compared to simpler monofunctional systems [32] [35].
Mechanistic investigations reveal that the spatial arrangement of catalytic sites within organocatalyst structures significantly influences stereochemical outcomes [34] [35]. Cooperative dual catalysis, combining organocatalytic and transition metal catalytic cycles, provides access to novel reactivity patterns not achievable with single catalytic systems [35] [37].
The development of asymmetric organocatalytic methods continues to expand the synthetic utility of pyrrolidine derivatives [29] [31]. Recent advances in cooperative catalysis and enzyme mimetic designs demonstrate the potential for achieving selectivities approaching those of biological systems while maintaining the practical advantages of small molecule catalysts [32] [38].